Residue analysis of Amitraz requires separate quantification of its metabolite DMPF (Semiamitraz) due to distinct octopamine receptor activity and regulatory sum-of-analytes MRLs. Using the parent compound alone compromises LC-MS/MS accuracy and mechanistic studies. This high-purity certified analytical standard solves that need. • Enables compliant quantification of Amitraz metabolite DMPF in food and environmental matrices. • Higher potency at α/β octopamine receptors than Amitraz, critical for neurotoxicology research. • Hydrochloride salt for direct aqueous use. • Global shipping from SMolecule with batch-specific CoA.
Semiamitraz hydrochloride, also known as N'-(2,4-dimethylphenyl)-N-methylformamidine hydrochloride or BTS-27271, is the primary and biologically active metabolite of the formamidine acaricide, Amitraz. It functions as a potent agonist at invertebrate octopamine receptors, which is central to its toxicological and neuropharmacological profile. Procured primarily as an analytical reference standard, this hydrochloride salt form facilitates its use in aqueous solutions for quantifying Amitraz degradation and metabolism in environmental, agricultural, and biological samples. Its distinct pharmacological activity compared to the parent compound also makes it a critical tool for toxicology and neurobiology research.
Substituting the parent compound Amitraz for its metabolite, Semiamitraz hydrochloride, is unsuitable for quantitative and mechanistic studies. Official analytical methods for residue analysis mandate the separate quantification of Amitraz and its metabolites, including Semiamitraz (often referred to as DMPF or metabolite B). The final regulatory result is often defined as the sum of Amitraz and its metabolites containing the 2,4-dimethylaniline moiety, making individual standards essential for compliance. Furthermore, Semiamitraz (DMPF) exhibits significantly different and often more potent activity at octopamine receptor subtypes than Amitraz itself, meaning toxicological or neuropharmacological data obtained using the parent compound cannot accurately represent the effects of the metabolite. Therefore, for accurate residue analysis, metabolic studies, or mechanistic research, procuring the specific metabolite standard is non-negotiable.
In HEK-293 cells expressing β-adrenergic-like octopamine receptors from the silkworm (Bombyx mori), the Amitraz metabolite Semiamitraz (DPMF) was exceptionally more potent at inducing a cellular response (cAMP elevation) than its parent compound, Amitraz. Semiamitraz (DPMF) exhibited an EC50 of 79.6 pM, while the EC50 for Amitraz was 4.77 nM, demonstrating that the metabolite is approximately 60 times more potent at this specific receptor subtype.
| Evidence Dimension | Receptor Agonist Potency (EC50) |
| Target Compound Data | 79.6 pM (for Semiamitraz/DPMF) |
| Comparator Or Baseline | 4.77 nM (for Amitraz) |
| Quantified Difference | ~60-fold higher potency than Amitraz |
| Conditions | cAMP elevation assay in HEK-293 cells stably expressing Bombyx mori β-AL OARs. |
This demonstrates that Semiamitraz is not just a breakdown product but a major bioactive agent, making it essential for studies on resistance, off-target effects, and the true mechanism of action.
While both compounds activate α-adrenergic-like octopamine receptors, Semiamitraz (DPMF) and Amitraz show distinct potency profiles. In a calcium mobilization assay using HEK-293 cells expressing Bombyx mori α-AL OARs, Semiamitraz (DPMF) had an EC50 of 1.17 nM. In the same system, the parent compound Amitraz was less potent, with an EC50 of 5.56 nM. This five-fold higher potency of the metabolite highlights its significant contribution to the overall pharmacological effect after in-vivo metabolism of Amitraz.
| Evidence Dimension | Receptor Agonist Potency (EC50) |
| Target Compound Data | 1.17 nM (for Semiamitraz/DPMF) |
| Comparator Or Baseline | 5.56 nM (for Amitraz) |
| Quantified Difference | ~5-fold higher potency than Amitraz |
| Conditions | Intracellular Ca2+ elevation assay in HEK-293 cells stably expressing Bombyx mori α-AL OARs. |
Procuring Semiamitraz allows researchers to dissect the specific receptor subtype contributions to toxicity and behavior, which is impossible if only the parent compound is used.
Semiamitraz hydrochloride is procured as a certified reference material for regulatory compliance testing. Analytical methods, such as those for animal products, fruits, and vegetables, require separate identification and quantification of Amitraz and Semiamitraz (DMPF) via LC-MS/MS. The concentration of Semiamitraz is then stoichiometrically converted to an Amitraz equivalent, and the sum of the two is reported as the final residue level. This procedural requirement makes substitution with the parent compound, Amitraz, unacceptable for any accredited testing workflow.
| Evidence Dimension | Regulatory Workflow Requirement |
| Target Compound Data | Required as a distinct analytical standard for quantification. |
| Comparator Or Baseline | Amitraz standard alone is insufficient for complete residue definition. |
| Quantified Difference | Non-substitutable role in official testing protocols. |
| Conditions | Official methods for pesticide residue analysis in food and animal products. |
For any laboratory involved in food safety, environmental testing, or veterinary medicine, owning and using the Semiamitraz hydrochloride standard is a fundamental requirement for accurate and compliant reporting.
As a certified analytical standard for use in LC-MS/MS workflows to quantify Amitraz and its key metabolite, Semiamitraz (DMPF), in food matrices like fruit, vegetables, milk, and honey, ensuring compliance with maximum residue limits (MRLs).
For dissecting the specific roles of octopamine receptor subtypes (α-AL OAR vs. β-AL OAR) in the toxicity of formamidine pesticides. The compound's significantly higher potency compared to Amitraz allows for precise investigation into the mechanisms of action and the development of pest resistance.
As a reference standard to track the metabolic pathway of Amitraz in various organisms and cell lines (e.g., HepG2). Its use is critical for determining the cytotoxic contribution of the metabolite relative to the parent compound and other degradation products.
Irritant